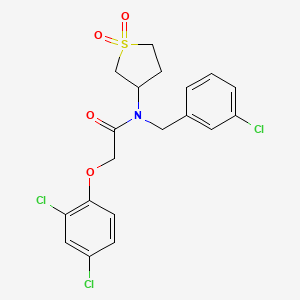![molecular formula C23H17Cl2N3O2 B12143902 2-[2-Amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(3-chlorobenzyl)oxy]phenol](/img/structure/B12143902.png)
2-[2-Amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(3-chlorobenzyl)oxy]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(3-chlorobenzyl)oxy]phenol is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring substituted with an amino group and a chlorophenyl group, as well as a phenol ring substituted with a chlorobenzyl group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(3-chlorobenzyl)oxy]phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting appropriate precursors such as 4-chlorobenzaldehyde with guanidine in the presence of a base.
Substitution Reactions: The amino group and the chlorophenyl group are introduced through substitution reactions using suitable reagents.
Formation of the Phenol Ring: The phenol ring is synthesized separately and then coupled with the pyrimidine ring through an etherification reaction using 3-chlorobenzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and continuous flow reactors to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(3-chlorobenzyl)oxy]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group results in quinones, while reduction of nitro groups yields amino derivatives.
Scientific Research Applications
2-[2-Amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(3-chlorobenzyl)oxy]phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(3-chlorobenzyl)oxy]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
- 2-Amino-5-(4-chlorophenyl)-1,3,4-oxadiazole
- 2-Amino-5-(2-methoxyphenoxy)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol
Uniqueness
2-[2-Amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(3-chlorobenzyl)oxy]phenol is unique due to its specific substitution pattern and the combination of functional groups. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H17Cl2N3O2 |
|---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
2-[2-amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(3-chlorophenyl)methoxy]phenol |
InChI |
InChI=1S/C23H17Cl2N3O2/c24-16-6-4-15(5-7-16)20-12-27-23(26)28-22(20)19-9-8-18(11-21(19)29)30-13-14-2-1-3-17(25)10-14/h1-12,29H,13H2,(H2,26,27,28) |
InChI Key |
ODXRBGGTZKLXAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=C(C=C4)Cl)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-(4-bromobenzylidene)-6-(2-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12143822.png)

![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12143829.png)

![N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12143846.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12143847.png)
![(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12143854.png)
![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(4-hydroxy-3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12143862.png)
![2-[(5-{[(4-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethan-1-one](/img/structure/B12143868.png)
![3-[(2,6-difluorobenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12143876.png)
![3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12143879.png)
methyl}-2-methylquinolin-8-ol](/img/structure/B12143887.png)
![4-(1-benzofuran-2-ylcarbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12143890.png)
![N-(4-bromo-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12143909.png)
